molecular formula C16H17NO2 B1463329 4-Methyl-2-(4-propoxybenzoyl)pyridine CAS No. 1187166-71-7

4-Methyl-2-(4-propoxybenzoyl)pyridine

Cat. No. B1463329
M. Wt: 255.31 g/mol
InChI Key: SWYDMULKGHTWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(4-propoxybenzoyl)pyridine, also known as P4MPB, is a pyridine derivative. It has a molecular weight of 255.32 . The IUPAC name for this compound is (2-methyl-4-pyridinyl)(4-propoxyphenyl)methanone .


Molecular Structure Analysis

The molecular formula of 4-Methyl-2-(4-propoxybenzoyl)pyridine is C16H17NO2 . The InChI code for this compound is 1S/C16H17NO2/c1-3-10-19-15-6-4-13(5-7-15)16(18)14-8-9-17-12(2)11-14/h4-9,11H,3,10H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-2-(4-propoxybenzoyl)pyridine include a molecular weight of 255.31 g/mol .

Scientific Research Applications

Polyimide Synthesis

A novel pyridine-containing aromatic dianhydride monomer was synthesized for the preparation of new polyimides with pyridine moieties in the main chain. These polyimides exhibited good thermal stability, outstanding mechanical properties, and low dielectric constants, making them suitable for applications in the electronics industry due to their insulating properties and durability (Wang et al., 2006).

Luminescent Materials

Rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes were synthesized, exhibiting blue-green luminescence. These complexes could be valuable in developing new luminescent materials for potential use in optical devices, sensors, and bioimaging technologies (Li et al., 2012).

Amide Derivatives and Coordination Chemistry

Research on amide derivatives of pyridinecarboxylic acids has highlighted their potential in coordination chemistry, providing new pathways for synthesizing metal complexes with specific properties. These compounds can serve as ligands in the development of catalysts, magnetic materials, and medicinal chemistry (Kwiatek et al., 2017).

Chemical Synthesis and Catalysis

The study of pincer-type bis(benzimidazolin-2-ylidene) palladium complexes has expanded the toolkit for organic synthesis and catalysis. Such complexes can facilitate efficient and selective catalytic reactions, including carbon-carbon bond formation, which is fundamental in pharmaceuticals, agrochemicals, and material science (Hahn et al., 2005).

Liquid Crystal Technology

Pyridine-based liquid crystals have been explored for their unique mesomorphic properties, contributing to advancements in display technologies and materials science. The synthesis and characterization of these materials offer insights into the design and development of novel liquid crystal displays with improved performance and functionality (Ong et al., 2018).

Advanced Material Synthesis

Research into novel soluble fluorinated polyamides containing pyridine and sulfone moieties has unveiled materials with excellent solubility, thermal stability, and low dielectric constants. These properties are crucial for their application in advanced electronics, aerospace, and as components in high-performance materials (Liu et al., 2013).

properties

IUPAC Name

(4-methylpyridin-2-yl)-(4-propoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-10-19-14-6-4-13(5-7-14)16(18)15-11-12(2)8-9-17-15/h4-9,11H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYDMULKGHTWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4-propoxybenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(4-propoxybenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(4-propoxybenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-(4-propoxybenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-(4-propoxybenzoyl)pyridine
Reactant of Route 5
4-Methyl-2-(4-propoxybenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-(4-propoxybenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.